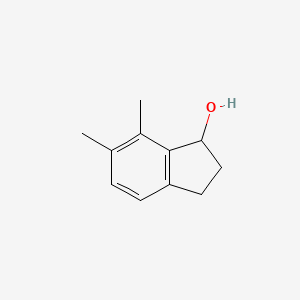

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a derivative of indan, featuring a hydroxyl group at the first position and two methyl groups at the 6th and 7th positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone, 6,7-dimethyl-2,3-dihydro-1H-inden-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, ensuring the compound meets industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

Oxidation: 6,7-dimethyl-2,3-dihydro-1H-inden-1-one.

Reduction: Saturated alcohol derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substitution patterns.

1H-Inden-1-one, 2,3-dihydro-: Lacks the hydroxyl group, making it less reactive in certain reactions.

1H-Inden-1-ol, 2,3-dihydro-: Similar core structure but without the methyl groups.

Uniqueness

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Activité Biologique

6,7-Dimethyl-2,3-dihydro-1H-inden-1-ol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C11H14O

- Molecular Weight : 162.2 g/mol

- CAS Number : 249897-27-6

The compound features a hydroxyl group and two methyl groups attached to the indan structure, which contribute to its unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with enzyme active sites, influencing their activity. This interaction can affect metabolic pathways and drug metabolism.

- Cell Membrane Interaction : The hydrophobic nature of the indan ring allows the compound to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. In various assays (DPPH, ABTS), it demonstrated promising IC50 values indicating its potential as an antioxidant agent .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In a study involving Jurkat cells (a model for T-cell leukemia), it inhibited cell proliferation with a GI50 value of approximately 341.5 nM. This suggests that it may serve as a lead compound in developing anticancer therapies .

Enzyme Inhibition

This compound has been reported to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly impact drug metabolism and pharmacokinetics, suggesting potential implications for drug-drug interactions.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6,7-Dimethylindanone | Ketone derivative of the indan structure | Moderate enzyme inhibition |

| 4-Bromo-6,7-dimethylindanone | Brominated variant | Enhanced biological activity |

| Indanone derivatives | Various substitutions affecting activity | Anticancer and antibacterial properties |

Study on Antioxidant Properties

A study utilized DPPH and ABTS assays to evaluate the antioxidant capacity of this compound. The results indicated that the compound effectively scavenged free radicals, with IC50 values suggesting strong antioxidant potential compared to standard antioxidants .

Study on Antiproliferative Effects

In vitro studies assessed the antiproliferative effects on Jurkat cells. The compound induced significant cell cycle arrest and apoptosis as evidenced by DNA fragmentation assays. These findings support its potential as an anticancer agent .

Propriétés

Formule moléculaire |

C11H14O |

|---|---|

Poids moléculaire |

162.23 g/mol |

Nom IUPAC |

6,7-dimethyl-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C11H14O/c1-7-3-4-9-5-6-10(12)11(9)8(7)2/h3-4,10,12H,5-6H2,1-2H3 |

Clé InChI |

NFIMNBLZAPETED-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C2=C(CCC2O)C=C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.